molecular formula C10H10N4O2 B3390287 4-hydroxy-1-phenyl-1H-pyrazole-3-carbohydrazide CAS No. 956781-13-8

4-hydroxy-1-phenyl-1H-pyrazole-3-carbohydrazide

Cat. No.: B3390287
CAS No.: 956781-13-8
M. Wt: 218.21 g/mol
InChI Key: CCQUGXAZKAPLKB-UHFFFAOYSA-N
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Description

4-hydroxy-1-phenyl-1H-pyrazole-3-carbohydrazide is a heterocyclic compound with the molecular formula C10H10N4O2 and a molecular weight of 218.21 g/mol . This compound is characterized by a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. It is used primarily in research settings, particularly in the fields of chemistry and biology.

Mechanism of Action

The mechanism of action of pyrazole derivatives is dependent on their structure and physical-chemical characteristics . They exhibit a wide range of biological applications .

Safety and Hazards

The safety information and MSDS for this compound can be found at the provided link .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-1-phenyl-1H-pyrazole-3-carbohydrazide typically involves the condensation of hydrazine derivatives with β-diketones or similar compounds. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of catalysts such as Amberlyst-70, which is a resinous, nontoxic, and thermally stable catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration are common practices to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-1-phenyl-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

4-hydroxy-1-phenyl-1H-pyrazole-3-carbohydrazide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydroxy-1-phenyl-1H-pyrazole-3-carbohydrazide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological properties. Its hydroxyl and carbohydrazide groups make it a versatile intermediate for further chemical modifications and applications .

Properties

IUPAC Name

4-hydroxy-1-phenylpyrazole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c11-12-10(16)9-8(15)6-14(13-9)7-4-2-1-3-5-7/h1-6,15H,11H2,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQUGXAZKAPLKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)NN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701192683
Record name 4-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701192683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956781-13-8
Record name 4-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956781-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701192683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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